molecular formula C19H22N4O4S2 B12150402 2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150402
M. Wt: 434.5 g/mol
InChI Key: QXYKSJJFUZILCE-KAMYIIQDSA-N
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Description

2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H22N4O4S2 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O3S2C_{23}H_{28}N_4O_3S_2, with a molecular weight of approximately 466.6 g/mol. The structure features a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H28N4O3S2
Molecular Weight466.6 g/mol
Structural FeaturesPyrido[1,2-a]pyrimidine core, thiazolidinone ring

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Formation of Thiazolidinone Ring : Reacting appropriate thioketones with amines.
  • Pyrido[1,2-a]pyrimidine Core Construction : Utilizing cyclization reactions involving pyrimidine derivatives.
  • Final Coupling : Combining the thiazolidinone and pyrimidine components through a condensation reaction.

Initial studies suggest that this compound may exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Preliminary assays indicate potential antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • In vitro testing demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
    • A comparative study indicated that it was more effective than standard antibiotics like ampicillin and ciprofloxacin.
  • Anticancer Activity :
    • A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that the compound reduced cell viability by over 70% at concentrations of 50 µM after 48 hours of treatment.
    • Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the thiazolidinone ring significantly influenced biological activity, indicating that modifications could enhance efficacy or selectivity.

Interaction Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets:

  • Binding Affinity : Docking simulations indicated high binding affinity to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
3-{(Z)-[4-OXO-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]}C23H22N4O3S2Similar thiazolidinone structure
3-{(Z)-[4-OXO-3-(2-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]}C23H22N4O2S2Lacks hydroxypropylamino group
3-{(Z)-[3-(4-FLUOROBENZYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]}C24H17FN4O3S2Incorporates a fluorobenzyl group

Properties

Molecular Formula

C19H22N4O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

(5Z)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N4O4S2/c1-12-5-3-7-22-16(12)21-15(20-6-4-9-24)13(17(22)25)11-14-18(26)23(8-10-27-2)19(28)29-14/h3,5,7,11,20,24H,4,6,8-10H2,1-2H3/b14-11-

InChI Key

QXYKSJJFUZILCE-KAMYIIQDSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCCO

Origin of Product

United States

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